5-Chloro-N-methyl-2-(trifluoromethyl)benzamide
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Overview
Description
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methyl group attached to the nitrogen atom, and a trifluoromethyl group at the 2nd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-nitrobenzotrifluoride, is subjected to nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with methyl chloroformate to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methyl groups contribute to its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-nitrobenzotrifluoride: A precursor in the synthesis of 5-Chloro-N-methyl-2-(trifluoromethyl)benzamide.
N-methyl-2-(trifluoromethyl)benzamide: Lacks the chloro group at the 5th position.
5-Chloro-N-methylbenzamide: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness: this compound is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group contributes to its reactivity and binding affinity. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-N-methyl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFSMWMQDQGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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